molecular formula C8H7ClN2O6S B1431889 methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1601259-20-4

methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate

Cat. No.: B1431889
CAS No.: 1601259-20-4
M. Wt: 294.67 g/mol
InChI Key: XWOFMGSRLZPJFM-UHFFFAOYSA-N
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Description

Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is a chemical compound with the molecular formula C8H7ClN2O6S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

The synthesis of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate typically involves the reaction of 4-chlorosulfonyl-2-nitroaniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the chlorosulfonyl and nitro groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOFMGSRLZPJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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